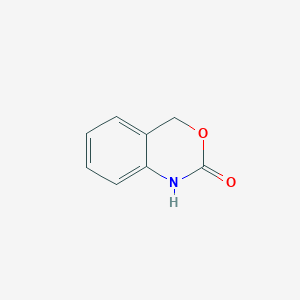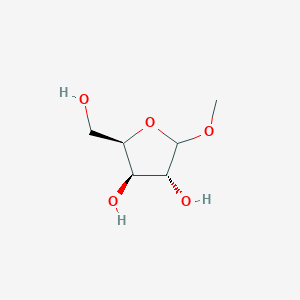![molecular formula C9H10N2O B084183 5-甲氧基-1-甲基-1H-苯并[d]咪唑 CAS No. 10394-39-5](/img/structure/B84183.png)
5-甲氧基-1-甲基-1H-苯并[d]咪唑
概述
描述
5-Methoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound with the molecular formula C9H10N2O It is a derivative of benzimidazole, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 1-position of the benzimidazole ring
科学研究应用
5-Methoxy-1-methyl-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other functional materials.
作用机制
Target of Action
It’s worth noting that imidazole derivatives, to which this compound belongs, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
生化分析
Biochemical Properties
5-Methoxy-1-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 5-Methoxy-1-methyl-1H-benzo[d]imidazole can bind to proteins, altering their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes .
Cellular Effects
The effects of 5-Methoxy-1-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methoxy-1-methyl-1H-benzo[d]imidazole has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-Methoxy-1-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, 5-Methoxy-1-methyl-1H-benzo[d]imidazole can inhibit the activity of certain kinases, which are involved in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1-methyl-1H-benzo[d]imidazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-1-methyl-1H-benzo[d]imidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, 5-Methoxy-1-methyl-1H-benzo[d]imidazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the safe and effective use of 5-Methoxy-1-methyl-1H-benzo[d]imidazole in preclinical and clinical studies .
Metabolic Pathways
5-Methoxy-1-methyl-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidative metabolism of 5-Methoxy-1-methyl-1H-benzo[d]imidazole, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the compound’s elimination and detoxification .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, 5-Methoxy-1-methyl-1H-benzo[d]imidazole can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-Methoxy-1-methyl-1H-benzo[d]imidazole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-Methoxy-1-methyl-1H-benzo[d]imidazole within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with methoxy-substituted aldehydes under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of 5-Methoxy-1-methyl-1H-benzo[d]imidazole may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 5-Methoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted benzimidazoles.
相似化合物的比较
1-Methyl-1H-benzimidazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methyl-1H-benzimidazole: Lacks the methoxy group, influencing its properties compared to 5-Methoxy-1-methyl-1H-benzo[d]imidazole.
5-Methoxy-1H-benzimidazole: Lacks the methyl group, which can alter its interaction with biological targets.
Uniqueness: 5-Methoxy-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-methoxy-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACNRVQEIYCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401630 | |
| Record name | 5-methoxy-1-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-39-5 | |
| Record name | 5-methoxy-1-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

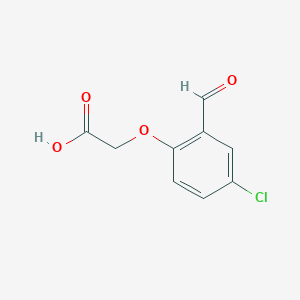
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

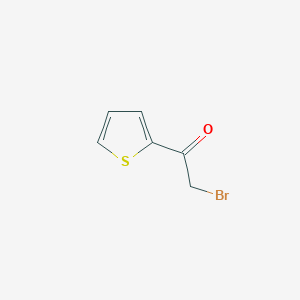

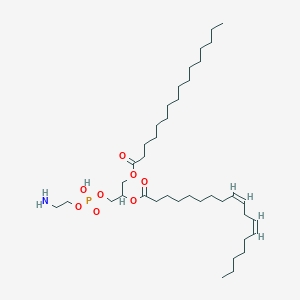
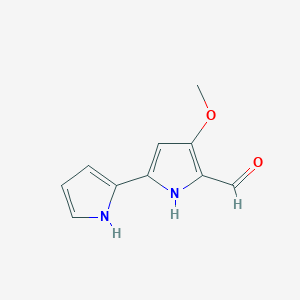

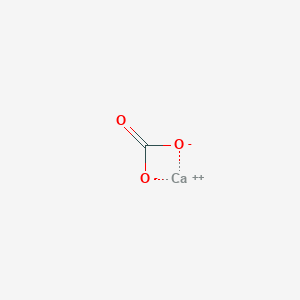
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
